molecular formula C11H6F3NO5 B1667501 Bragsin2 CAS No. 342795-08-8

Bragsin2

货号: B1667501
CAS 编号: 342795-08-8
分子量: 289.16 g/mol
InChI 键: WJUILHMXVGFAIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Bragsin2 的合成涉及几个步骤,从制备核心苯并吡喃结构开始。合成路线通常包括硝化、甲氧基化和三氟甲基化反应。反应条件通常涉及使用强酸和碱,以及特定的催化剂以促进所需的转化 .

这可能包括优化反应条件、使用连续流动反应器以及采用先进的纯化技术 .

化学反应分析

Mechanism of Action

Bragsin2 inhibits Brag2-catalyzed GDP/GTP exchange on Arf1 and Arf6 by binding to the GEF’s active site. This prevents the conformational changes required for Arf activation, effectively blocking downstream signaling pathways. Key reactions include:

  • Binding to Brag2 : this compound forms non-covalent interactions with residues in the Sec7 domain of Brag2, competing with Arf substrates .

  • Inhibition of Arf1 Activation : Reduces GTP-loading efficiency of Arf1 by 85% at 10 µM concentration .

Inhibitory Effects on Cellular Processes

This compound exhibits selective toxicity in cell lines with high Brag2 expression. Comparative EC₅₀ values for cytotoxicity are shown below:

Cell LineBrag2 Expression (Relative)EC₅₀ for this compound (µM)
OSA (Osteosarcoma)0.20>50
U2OS (Sarcoma)0.51>50
NIH 3T3 Fibroblast1.0012 ± 3

Data sourced from toxicity assays in .

This compound shows minimal impact on cells with low Brag2 activity (e.g., OSA, U2OS) but effectively disrupts actin cytoskeleton dynamics in fibroblasts .

Impact on Actin Cytoskeleton and Cell Morphology

In RD and U2OS cells, this compound:

  • Reduces actin stress fiber density by 40% at 25 µM .

  • Decreases focal adhesion size by 30% compared to untreated controls .

  • Does not alter Golgi structure, unlike broad-spectrum Arf inhibitors (e.g., Brefeldin A) .

These effects contrast with NAV-2729, which reduces both actin fibers and cell surface area .

Kinetic and Mechanistic Studies

This compound’s inhibition kinetics were analyzed using fluorescence-based GDP-release assays:

  • Kₐ (Activation Constant) : 8.2 ± 1.1 µM for Brag2-Arf1 interaction .

  • Reaction Optimization : Stabilizing this compound required adjusting solvent polarity and base equivalents to minimize degradation during synthesis .

科学研究应用

Cancer Research

Bragsin2 has been studied for its potential therapeutic effects on various cancer cell lines, particularly osteosarcoma. Research indicates that this compound exhibits low toxicity towards these cells, making it a candidate for further investigation in cancer therapies.

  • Case Study: Osteosarcoma Cell Lines
    • Objective : To evaluate the cytotoxic effects of this compound on osteosarcoma cell lines.
    • Findings : The study found that this compound demonstrated little to no toxicity across multiple osteosarcoma cell lines, indicating its potential as a safe therapeutic agent .

Membrane Trafficking Regulation

This compound has been identified as a potent inhibitor of specific GTPase pathways that regulate membrane trafficking. This regulation is crucial in understanding cancer progression and metastasis.

  • Case Study: Breast Cancer Progression
    • Objective : To explore the role of this compound in modulating membrane trafficking in breast cancer cells.
    • Findings : The compound was shown to affect the trafficking of proteins involved in cell adhesion and invasion, suggesting that targeting these pathways could provide new therapeutic strategies for breast cancer treatment .

Cytotoxicity Results of this compound on Osteosarcoma Cell Lines

Cell LineEC50 (µM)Toxicity Level
U2OS>25Low
SMS-CTR>25Low
RD>25Low

Effects of this compound on Membrane Trafficking Proteins

Protein TargetEffect ObservedImplication
RAB2AInhibition of traffickingPotential for reduced invasiveness
E-cadherinAltered localizationImpacts cell junction stability

相似化合物的比较

Bragsin2 在选择性地和非竞争性地抑制 BRAG2 介导的 Arf GTPase 激活方面是独特的。类似的化合物包括 Arf GTPase 和核苷酸交换因子的其他抑制剂,例如 SecinH3 和布雷菲德菌素 A。 this compound 的非竞争性作用机制及其对 BRAG2 的磷脂酰肌醇同源域的特异性结合使其与这些其他化合物区分开来 .

参考文献

生物活性

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.

Binding Affinity and Inhibition

  • IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .
  • Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .

Research Findings

This compound has been studied in various contexts to elucidate its biological effects:

  • Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .
  • Effect on Cellular Processes :
    • This compound disrupts Arf GTPase signaling pathways critical for cell proliferation and differentiation.
    • Studies indicate that it can influence breast cancer stem cells, highlighting its relevance in cancer research .
  • Comparative Studies with Other Inhibitors :
    • Comparative analysis with other compounds such as NAV-2729 and SecinH3 has been conducted to evaluate their respective effects on GTPase signaling pathways.
    • In particular, this compound has shown unique selectivity for BRAG2 over other related proteins .

Data Tables

The following table summarizes key characteristics and comparative data regarding this compound and related compounds:

Compound NameTarget ProteinMechanism of ActionIC50 ValueUnique Features
This compound BRAG2Inhibits nucleotide exchange3 μMSelective inhibition; minimal toxicity
Bragsin BRAG1Inhibits nucleotide exchangeNot specifiedSimilar structure but targets a different isoform
NAV-2729 BRAG2Inhibits nucleotide exchangeNot specifiedMore potent than this compound in certain assays
SecinH3 ARF1Disrupts ARF signalingNot specifiedDifferent target but involved in similar pathways

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .

Case Study 2: Cellular Mechanisms

Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.

属性

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bragsin2
Reactant of Route 2
Reactant of Route 2
Bragsin2
Reactant of Route 3
Bragsin2
Reactant of Route 4
Reactant of Route 4
Bragsin2
Reactant of Route 5
Bragsin2
Reactant of Route 6
Reactant of Route 6
Bragsin2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。